molecular formula C2HF3KO2 B1593181 Potassium trifluoroacetate CAS No. 2923-16-2

Potassium trifluoroacetate

Cat. No.: B1593181
CAS No.: 2923-16-2
M. Wt: 153.12 g/mol
InChI Key: SIMZKPFFQPBRPY-UHFFFAOYSA-N
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Description

Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF₃COOK . It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is widely used in various chemical reactions due to its unique properties, including its ability to act as a source of trifluoromethyl groups.

Scientific Research Applications

Potassium trifluoroacetate is used in a wide range of scientific research applications:

Safety and Hazards

Potassium trifluoroacetate is harmful to aquatic life with long-lasting effects . It is very toxic to aquatic life and fatal if swallowed . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

Potassium trifluoroacetate is used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates . This suggests that it could have potential applications in the synthesis of other organic compounds in the future.

Biochemical Analysis

Biochemical Properties

It is known to be used as a versatile chemical reagent in various organic reactions . It can be employed as a source of trifluoroacetyl anion (CF3CO2-) in reactions involving nucleophilic substitution and acylation reactions .

Cellular Effects

The cellular effects of Potassium trifluoroacetate are not well-documented. Trifluoroacetate, a related compound, has been studied. The potential of trifluoroacetate to induce acute toxicity is very low. Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .

Molecular Mechanism

It is known to participate in reactions involving nucleophilic substitution and acylation

Temporal Effects in Laboratory Settings

It is known that this compound can decompose when heated and reaches the maximum decomposition rate at 220 °C .

Dosage Effects in Animal Models

Trifluoroacetate, a related compound, did not induce adverse effects in an extended one-generation study and in a developmental toxicity study .

Metabolic Pathways

It is known to participate in reactions involving nucleophilic substitution and acylation .

Transport and Distribution

It is known to be highly water-soluble , which may influence its distribution within cells and tissues.

Subcellular Localization

Due to its high water solubility , it is likely to be found in the cytoplasm and other aqueous compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of trifluoroacetic acid with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction is usually carried out in aqueous or organic solvents, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Potassium trifluoroacetate is unique due to its potassium cation, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. Additionally, the trifluoromethyl group in this compound imparts distinct electronic properties that make it a valuable reagent in organic synthesis. Compared to trifluoroacetic acid, this compound is a salt and thus has different solubility and handling characteristics .

Properties

CAS No.

2923-16-2

Molecular Formula

C2HF3KO2

Molecular Weight

153.12 g/mol

IUPAC Name

potassium;2,2,2-trifluoroacetate

InChI

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

SIMZKPFFQPBRPY-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].[K+]

Canonical SMILES

C(=O)(C(F)(F)F)O.[K]

2923-16-2

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Potassium trifluoroacetate can destabilize the secondary structure of DNA. Research suggests it achieves this by disrupting DNA hydration, leading to a loss of water molecules upon denaturation. This destabilization is particularly pronounced in concentrated this compound solutions. []

A: Yes, trifluoroacetate ions from this compound can effectively passivate oxygen vacancies in tin oxide nanocrystals. This occurs through the binding of TFA- and Sn4+, reducing trap density and enhancing electron mobility in devices like perovskite solar cells. [, , ]

ANone: The molecular formula of this compound is CF3COOK, and its molecular weight is 152.12 g/mol.

A: Yes, this compound is compatible with polyamides and serves as a valuable electrolyte in their analysis. When added to mobile phases, it optimizes size exclusion chromatography (SEC) by mitigating aggregation phenomena commonly observed in polyamide solutions. []

A: this compound serves as a convenient and readily available trifluoromethyl source in various chemical reactions. For example, it's used in the synthesis of trifluoromethyl thioethers from organothiocyanates using an iron(II) chloride catalyst. In these reactions, this compound undergoes decarboxylation, releasing the trifluoromethyl group for transfer. [] Flow systems have proven particularly effective in enhancing the reaction rate of this compound-mediated trifluoromethylations. [, ]

A: Yes, heating aromatic diazonium tetrafluoroborates in a solution of trifluoroacetic acid containing this compound leads to the formation of phenols in good yield. []

ANone: While the provided research papers do not delve deeply into computational studies on this compound, its role in influencing the electronic properties of materials like tin oxide nanocrystals suggests an avenue for computational investigation. Simulations could provide further insights into the interaction mechanisms between this compound and these materials, potentially aiding in the design of more efficient devices.

A: Size exclusion chromatography (SEC) coupled with light scattering and viscometry is frequently employed to analyze polyamides in solutions containing this compound. This technique helps determine molar mass distribution and identify any aggregation behavior influenced by the presence of this compound. []

A: In MALDI-TOF MS analysis of polymers like poly(p-phenylene terephthalamide), this compound serves as a cationizing agent. This aids in ionizing the polymer molecules, making them detectable by the mass spectrometer. []

A: Yes, the choice of salt can significantly impact results. For instance, while this compound is effective in polyamide analysis, using tetraethylammonium nitrate (TEAN) as an alternative can minimize aggregation in anionically synthesized polyamides. [] In the context of trifluoromethylation reactions, sodium trifluoroacetate is a known alternative, though this compound has shown superior yields in certain cases. []

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